beta-L-Threofuranose
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Overview
Description
Beta-L-Threofuranose: is a four-carbon sugar belonging to the class of furanoses, which are characterized by their five-membered ring structure This compound is an epimer of beta-D-ribofuranose, differing in the configuration at one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Threofuranose can be synthesized through several methods, including the Lobry de Bruyn-Alberda van Ekenstein transformation, which involves the isomerization of aldoses and ketoses under basic conditions . Another method involves the selective reduction of beta-L-threose, a linear form of the sugar, followed by cyclization to form the furanose ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using enzymatic methods that involve the use of specific glycosidases to catalyze the formation of the furanose ring from suitable precursors .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Threofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form this compound acid or reduced to form this compound alcohol . Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halides or amines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: this compound acid
Reduction: this compound alcohol
Substitution: Halogenated or aminated derivatives of this compound
Scientific Research Applications
Beta-L-Threofuranose has numerous applications in scientific research:
Mechanism of Action
The mechanism by which beta-L-Threofuranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can participate in glycosylation reactions, forming glycosidic bonds with proteins or lipids . This interaction can influence cellular signaling pathways and metabolic processes . The compound’s unique structure allows it to fit into specific enzyme active sites, thereby modulating enzyme activity .
Comparison with Similar Compounds
Beta-D-Ribofuranose: An epimer of beta-L-Threofuranose, differing in the configuration at one carbon atom.
Beta-D-Xylopyranose: Another furanose with a similar structure but differing in the arrangement of hydroxyl groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in various biochemical pathways makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1932114-85-6 |
---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2S,3R,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m0/s1 |
InChI Key |
FMAORJIQYMIRHF-NUNKFHFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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